1-(Pyrimidin-2-YL)ethan-1-OL

Description

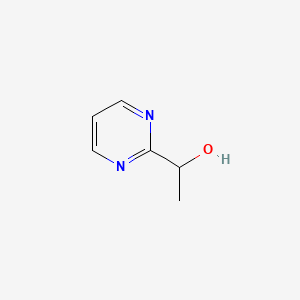

Structure

3D Structure

Properties

IUPAC Name |

1-pyrimidin-2-ylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5(9)6-7-3-2-4-8-6/h2-5,9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTMHZXYXPHNWMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CC=N1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53342-30-6 | |

| Record name | 1-(pyrimidin-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Pyrimidin-2-yl)ethan-1-ol

Introduction

1-(Pyrimidin-2-yl)ethan-1-ol is a valuable heterocyclic compound, featuring a pyrimidine core functionalized with a secondary alcohol. The pyrimidine motif is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its ability to engage in various biological interactions.[1] Consequently, the synthesis of functionalized pyrimidines like this compound is of significant interest to researchers in drug discovery and development.[2] This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed protocols and mechanistic insights for research and development professionals.

Two principal and highly effective strategies for the synthesis of this compound are the Grignard reaction and the reduction of a corresponding ketone. This guide will delve into the technical specifics of both methodologies, providing a framework for their successful implementation in a laboratory setting. Furthermore, we will explore the potential for asymmetric synthesis to yield enantiomerically pure forms of the target molecule, a critical consideration for modern drug development.[3]

Methodology 1: Grignard Reaction

The Grignard reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[4][5] In the context of synthesizing this compound, this approach involves the reaction of a pyrimidin-2-yl Grignard reagent with acetaldehyde.[6]

Reaction Scheme

Caption: Workflow for the Grignard synthesis of this compound.

Experimental Protocol

Step 1: Formation of Pyrimidin-2-ylmagnesium bromide

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

-

The entire apparatus must be maintained under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous tetrahydrofuran (THF) to the flask.

-

In the dropping funnel, prepare a solution of 2-bromopyrimidine (1.0 eq) in anhydrous THF.

-

Add a small portion of the 2-bromopyrimidine solution to the magnesium turnings. The reaction may need to be initiated with a small crystal of iodine or gentle heating.

-

Once the reaction has initiated (as evidenced by a color change and/or gentle reflux), add the remaining 2-bromopyrimidine solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Acetaldehyde

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Add a solution of acetaldehyde (1.1 eq) in anhydrous THF dropwise to the Grignard reagent, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

Step 3: Quenching and Work-up

-

Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Causality and Mechanistic Insights

The success of the Grignard synthesis hinges on the nucleophilic character of the organomagnesium compound.[5] The magnesium atom inserts into the carbon-bromine bond of 2-bromopyrimidine, reversing the polarity of the carbon atom and rendering it nucleophilic. This nucleophilic pyrimidinyl anion then attacks the electrophilic carbonyl carbon of acetaldehyde.[6] The subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol product.

It is crucial to maintain anhydrous conditions throughout the reaction, as Grignard reagents are highly basic and will react with even trace amounts of water, leading to the formation of pyrimidine and a reduction in the yield of the desired product.[6]

Methodology 2: Reduction of 2-Acetylpyrimidine

An alternative and often complementary approach to the synthesis of this compound is the reduction of the corresponding ketone, 2-acetylpyrimidine.[7][8] This method is particularly useful if the starting ketone is readily available.

Reaction Scheme

Caption: Reduction of 2-acetylpyrimidine to this compound.

Experimental Protocol

-

Dissolve 2-acetylpyrimidine (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography if necessary.

Causality and Mechanistic Insights

Sodium borohydride is a mild and selective reducing agent that is well-suited for the reduction of ketones in the presence of other functional groups. The hydride (H⁻) from NaBH₄ acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-acetylpyrimidine. The resulting alkoxide is then protonated by the solvent (methanol) or during the aqueous workup to yield the desired alcohol. The use of a protic solvent like methanol facilitates the reaction.

Asymmetric Synthesis

For applications in drug development, the synthesis of enantiomerically pure compounds is often required.[9] The catalytic asymmetric synthesis of chiral alcohols from prochiral ketones is a well-established field.[10][11] In the case of this compound, this can be achieved through the asymmetric reduction of 2-acetylpyrimidine using a chiral catalyst.

Promising approaches include catalytic asymmetric hydrogenation using iridium or ruthenium catalysts with chiral phosphine ligands.[12] These methods can provide high enantioselectivity (up to 99% ee) for the synthesis of chiral heterocyclic compounds.[12] The choice of catalyst and reaction conditions is critical for achieving high enantiomeric excess and would require specific optimization for this substrate.

Data Summary

| Synthesis Method | Key Reagents | Typical Solvents | Reaction Temperature | Advantages | Disadvantages |

| Grignard Reaction | 2-Bromopyrimidine, Mg, Acetaldehyde | THF | 0 °C to reflux | Forms C-C bond directly | Requires strictly anhydrous conditions, sensitive to functional groups |

| Ketone Reduction | 2-Acetylpyrimidine, NaBH₄ | Methanol, Ethanol | 0 °C to room temp | Mild conditions, high yield | Requires synthesis of the starting ketone |

| Asymmetric Reduction | 2-Acetylpyrimidine, Chiral Catalyst (e.g., Ir-Josiphos) | Various | Varies with catalyst | Produces enantiomerically pure product | Requires specialized and often expensive catalysts |

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways: the Grignard reaction and the reduction of 2-acetylpyrimidine. The choice of method will depend on the availability of starting materials, the desired scale of the reaction, and the specific requirements of the research program. For the production of enantiomerically pure material, asymmetric reduction methodologies offer a powerful solution. The protocols and insights provided in this guide serve as a comprehensive resource for chemists engaged in the synthesis of this and related pyrimidine-containing molecules, facilitating the advancement of drug discovery and development programs.

References

- Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3-e]Pyrimido[1,2-c]Pyrimidine Derivative. (n.d.). Google Books.

- Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. (n.d.). Taylor & Francis.

- Grignard Reaction. (n.d.). Organic Chemistry Portal.

- Recent advances in catalytic asymmetric synthesis of chiral pyridine derivatives. (n.d.). Unknown Source.

- Kuwano, R., Hashiguchi, Y., Ikeda, R., & Ishizuka, K. (2015). Catalytic asymmetric hydrogenation of pyrimidines. Angewandte Chemie (International ed. in English), 54(8), 2393–2396.

- Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds. (n.d.). Unknown Source.

- The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. (n.d.). ResearchGate.

- Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry.

- Reactions with Grignard Reagents. (2023). Chemistry LibreTexts.

- Recent advances in catalytic asymmetric synthesis. (2024). Frontiers.

- Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. (n.d.). PMC - NIH.

- Synthesis and molecular structure of 1-(Pyrimidin-2-yl)-2-(4-aryl-1,3- thiazol-2-yl)hydrazines. (n.d.). Unknown Source.

- Recent advances in catalytic asymmetric synthesis. (2024). PubMed - NIH.

- ChemInform Abstract: Recent Advances in Catalytic Asymmetric Synthesis of Pyrazoline and Pyrazolidine Derivatives. (n.d.). ResearchGate.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). NIH.

- 2-Acetylpyridine. (n.d.). Wikipedia.

- 2-Acetylpyridine | C7H7NO | CID 14286. (n.d.). PubChem.

- Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. (2022). PubMed.

Sources

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in catalytic asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Grignard Reaction [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]

- 8. 2-Acetylpyridine | C7H7NO | CID 14286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. soc.chim.it [soc.chim.it]

- 10. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Catalytic asymmetric hydrogenation of pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 1-(Pyrimidin-2-YL)ethan-1-OL

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for the novel heterocyclic compound, 1-(Pyrimidin-2-YL)ethan-1-OL. While experimentally obtained spectra for this specific molecule are not widely available in the public domain, this document, grounded in the principles of spectroscopic analysis and supported by data from analogous structures, offers a robust predictive framework for its characterization. This guide is intended for researchers, scientists, and professionals in drug development, providing them with the foundational knowledge to identify, characterize, and utilize this compound in their research endeavors. We will delve into the theoretical underpinnings and expected outcomes for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complete with detailed protocols for data acquisition and interpretation.

Introduction: The Significance of this compound

Pyrimidine-containing compounds are of paramount importance in medicinal chemistry and drug discovery. The pyrimidine nucleus is a core structural component of nucleobases, vitamins, and a plethora of synthetic drugs exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The title compound, this compound, is a chiral alcohol bearing a pyrimidine heterocycle. Its structure suggests potential applications as a versatile building block in the synthesis of more complex, biologically active molecules. The hydroxyl group can be a key site for further functionalization, while the pyrimidine ring can engage in various intermolecular interactions, making it a molecule of significant interest for library synthesis and lead optimization in drug discovery programs.

Accurate structural elucidation through spectroscopic methods is the cornerstone of chemical synthesis and drug development. This guide provides a detailed roadmap for the spectroscopic characterization of this compound, ensuring its unambiguous identification and quality assessment.

Molecular Structure and Key Features

To understand the spectroscopic data, a clear visualization of the molecular structure is essential.

Figure 1: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol for ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the hydroxyl proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-64 (to ensure a good signal-to-noise ratio).

-

Relaxation delay: 1-2 seconds.

-

Pulse width: 90°.

-

Spectral width: -2 to 12 ppm.

-

Predicted ¹H NMR Spectral Data

The following table summarizes the anticipated ¹H NMR spectral data for this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H5 (pyrimidine) | ~7.20 | Triplet (t) | J = 4.8 |

| H4, H6 (pyrimidine) | ~8.70 | Doublet (d) | J = 4.8 |

| CH (carbinol) | ~5.00 | Quartet (q) | J = 6.5 |

| OH (hydroxyl) | Variable (e.g., 2.5-4.5) | Singlet (s, broad) | - |

| CH₃ (methyl) | ~1.50 | Doublet (d) | J = 6.5 |

Interpretation and Rationale

-

Pyrimidine Ring Protons: The protons on the pyrimidine ring are expected to be in the aromatic region. The proton at the 5-position (H5) is anticipated to be a triplet due to coupling with the two equivalent protons at the 4 and 6 positions. The H4 and H6 protons are expected to appear as a doublet, coupled to H5. The chemical shifts are influenced by the electronegative nitrogen atoms in the ring, causing them to be deshielded.

-

Carbinol Proton (CH): The proton attached to the carbon bearing the hydroxyl group is expected to be a quartet due to coupling with the three equivalent protons of the adjacent methyl group. Its chemical shift is downfield due to the electron-withdrawing effect of the oxygen atom and the pyrimidine ring.

-

Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet and may exchange with D₂O.

-

Methyl Protons (CH₃): The three protons of the methyl group are equivalent and are expected to appear as a doublet due to coupling with the adjacent carbinol proton.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Experimental Protocol for ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Decoupling: Proton-decoupled mode to obtain singlets for each unique carbon.

-

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

Spectral width: 0 to 200 ppm.

-

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (pyrimidine) | ~165 |

| C4, C6 (pyrimidine) | ~157 |

| C5 (pyrimidine) | ~120 |

| CH (carbinol) | ~68 |

| CH₃ (methyl) | ~25 |

Interpretation and Rationale

-

Pyrimidine Ring Carbons: The carbons of the pyrimidine ring are expected in the aromatic region. C2, being situated between two nitrogen atoms, will be the most deshielded. C4 and C6 will also be significantly deshielded due to the adjacent nitrogen. C5 will be the most shielded of the ring carbons.

-

Carbinol Carbon (CH): The carbon attached to the hydroxyl group is expected to appear in the range of 60-70 ppm.

-

Methyl Carbon (CH₃): The methyl carbon is expected to be in the aliphatic region, typically below 30 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate. Alternatively, a KBr pellet can be prepared if the compound is a solid.

-

Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Number of scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

Predicted IR Spectral Data

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3500-3200 | Strong, broad |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 3000-2850 | Medium |

| C=N stretch (pyrimidine) | 1600-1475 | Medium to strong |

| C=C stretch (pyrimidine) | 1580-1450 | Medium to strong |

| C-O stretch (alcohol) | 1260-1000 | Strong |

Interpretation and Rationale

-

O-H Stretch: A strong and broad absorption band in the region of 3500-3200 cm⁻¹ is a characteristic feature of the hydroxyl group due to hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.

-

Pyrimidine Ring Vibrations: The C=N and C=C stretching vibrations of the pyrimidine ring will give rise to a series of characteristic bands in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: A strong absorption band in the fingerprint region, typically between 1260-1000 cm⁻¹, is indicative of the C-O single bond of the alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization Method: Electron Ionization (EI) is a common technique that will likely cause significant fragmentation. Electrospray Ionization (ESI) is a softer ionization technique that is more likely to show the molecular ion peak.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

Predicted Mass Spectral Data (Electron Ionization)

| m/z | Predicted Fragment | Interpretation |

| 124 | [M]⁺ | Molecular ion |

| 109 | [M - CH₃]⁺ | Loss of a methyl group |

| 95 | [M - C₂H₅O]⁺ | Loss of the ethoxy group |

| 80 | [C₄H₄N₂]⁺ | Pyrimidine ring |

| 79 | [C₄H₃N₂]⁺ | Pyrimidine fragment |

Fragmentation Pathway

Figure 2: Predicted Electron Ionization (EI) fragmentation pathway for this compound.

Under EI conditions, the molecular ion peak at m/z 124 is expected. A prominent peak at m/z 109 would correspond to the loss of the methyl group, forming a stable oxonium ion. Another significant fragmentation pathway could involve the loss of the entire ethanol side chain, leading to the pyrimidine cation at m/z 80.

Conclusion

This technical guide has provided a detailed predictive analysis of the spectroscopic data for this compound. By leveraging established principles of NMR, IR, and MS, and by drawing comparisons with structurally related compounds, we have constructed a comprehensive spectroscopic profile. This guide serves as a valuable resource for researchers, enabling them to confidently identify and characterize this compound, thereby facilitating its use in the synthesis of novel molecules with potential therapeutic applications. The provided protocols offer a standardized approach for obtaining high-quality spectral data, ensuring reproducibility and reliability in research and development settings.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

National Institute of Standards and Technology (NIST). Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database (HMDB). Spectral Data. Retrieved from [Link]

-

PubChem. Database entry for this compound. Retrieved from [Link]

1-(Pyrimidin-2-YL)ethan-1-OL chemical properties and reactivity

An In-depth Technical Guide to 1-(Pyrimidin-2-yl)ethan-1-ol: Chemical Properties and Reactivity

Introduction

The pyrimidine scaffold is a cornerstone of heterocyclic chemistry and medicinal chemistry, forming the core of nucleobases such as cytosine, thymine, and uracil.[1] Its prevalence in biologically active compounds has established it as a "privileged scaffold" in drug discovery, with applications ranging from anticancer and anti-infective agents to treatments for neurological disorders.[2][3][4] this compound is a key building block within this class, featuring a secondary alcohol substituent at the C2 position of the electron-deficient pyrimidine ring. This unique combination of a reactive hydroxyl group and an aromatic, heterocyclic core makes it a versatile intermediate for synthesizing diverse molecular libraries.

This guide offers a comprehensive analysis of the chemical properties, reactivity, and synthetic utility of this compound. As a senior application scientist, the following sections are designed to provide researchers, chemists, and drug development professionals with both foundational knowledge and field-proven insights into leveraging this compound for advanced chemical synthesis and medicinal chemistry programs.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are critical for its handling, reaction setup, and characterization. While experimental data for some properties are sparse, a profile can be constructed from available data and structural analogy.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 53342-30-6 | [5][6] |

| Molecular Formula | C₆H₈N₂O | [5][6] |

| Molecular Weight | 124.14 g/mol | [5][6] |

| Appearance | Typically a solid at room temperature. | Inferred |

| Purity | Commercially available up to 95% purity. | [6] |

| Related Ketone M.P. | 52°C (for 1-(Pyrimidin-2-yl)ethan-1-one) | [7] |

| Related Ketone B.P. | 254.4°C at 760 mmHg (for 1-(Pyrimidin-2-yl)ethan-1-one) | [7] |

Spectroscopic Characterization (Predicted)

-

¹H NMR: Protons on the pyrimidine ring would appear in the aromatic region (typically δ 7.0-9.0 ppm). The methine proton (CH-OH) would be a quartet coupled to the methyl protons, and the methyl protons (CH₃) would be a doublet. The hydroxyl proton (-OH) would appear as a broad singlet, with its chemical shift being solvent-dependent.

-

¹³C NMR: The carbon atoms of the pyrimidine ring would resonate in the downfield region (>120 ppm). The carbinol carbon (C-OH) would appear around 60-75 ppm, and the methyl carbon would be in the upfield region (~20-25 ppm).

-

IR Spectroscopy: Key absorbances would include a broad O-H stretch around 3300-3400 cm⁻¹, C-H stretches (aromatic and aliphatic), C=N and C=C stretches characteristic of the pyrimidine ring (approx. 1500-1600 cm⁻¹), and a C-O stretch around 1050-1150 cm⁻¹.

Synthesis and Preparation

The most direct and common method for preparing this compound is through the reduction of its corresponding ketone, 1-(Pyrimidin-2-yl)ethan-1-one. This approach is highly efficient and utilizes standard laboratory reagents.

Workflow 1: Synthesis via Ketone Reduction

The carbonyl group of 1-(Pyrimidin-2-yl)ethan-1-one is selectively reduced to a secondary alcohol using a mild hydride-based reducing agent. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is the reagent of choice due to its selectivity, safety, and ease of handling compared to stronger agents like lithium aluminum hydride (LAH), which could potentially interact with the pyrimidine ring.

Caption: Synthetic workflow for the reduction of a ketone to this compound.

Experimental Protocol: Reduction with Sodium Borohydride

-

Dissolution: Dissolve 1-(Pyrimidin-2-yl)ethan-1-one (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.1-1.5 eq) portion-wise to the stirred solution over 15-20 minutes. The choice of excess NaBH₄ ensures the complete conversion of the starting material.

-

Reaction Monitoring: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or acetone to destroy excess NaBH₄.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Core Chemical Reactivity

The reactivity of this compound is dictated by its two primary functional components: the secondary alcohol and the electron-deficient pyrimidine ring. Understanding the interplay between these groups is essential for its application in multi-step synthesis.

Reactions of the Secondary Alcohol Group

The hydroxyl group is a versatile functional handle for a variety of transformations.

The secondary alcohol can be readily oxidized back to the parent ketone. The choice of oxidant is critical to ensure high yield and prevent unwanted side reactions on the nitrogen-containing pyrimidine ring.[8] Milder, non-acidic reagents are preferred.

-

Dess-Martin Periodinane (DMP): Offers high efficiency under neutral conditions at room temperature.

-

Swern Oxidation: Uses oxalyl chloride/DMSO and a hindered base (e.g., triethylamine) at low temperatures (-78°C), which is excellent for sensitive substrates.

-

Pyridinium Chlorochromate (PCC): A classic reagent, though care must be taken with purification to remove chromium byproducts.

Caption: Oxidation of the secondary alcohol to its corresponding ketone.

The alcohol undergoes esterification with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides). The Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis (e.g., H₂SO₄), is a standard method.[9][10]

The reaction proceeds via protonation of the carboxylic acid's carbonyl group, enhancing its electrophilicity for nucleophilic attack by the alcohol.[10] This transformation is crucial for creating libraries of compounds for SAR studies, where the ester moiety can probe interactions within a biological target's binding pocket.

Experimental Protocol: Fischer Esterification

-

Setup: Combine this compound (1.0 eq) and a carboxylic acid (1.2-2.0 eq) in a suitable solvent (often, the carboxylic acid itself if liquid, or an inert solvent like toluene).

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

-

Reaction: Heat the mixture to reflux, often with a Dean-Stark apparatus to remove the water byproduct and drive the equilibrium towards the ester product.

-

Workup: After cooling, dilute the reaction mixture with an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer, concentrate, and purify the resulting ester by column chromatography.

Caption: Fischer esterification workflow to form ester derivatives.

Reactivity Involving the Pyrimidine Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property governs its reactivity.

While this compound itself lacks a suitable leaving group for SNAr, its derivatives do not. For instance, if the pyrimidine ring were further substituted with a halogen (e.g., chlorine) at the C4 or C6 position, these positions would become highly susceptible to displacement by nucleophiles. The reactivity is often dictated by the position of the substituent, with C4 and C6 being more activated than C2.[11]

The lone pairs on the ring nitrogen atoms can be oxidized to form N-oxides using reagents like m-chloroperoxybenzoic acid (m-CPBA). N-oxidation can alter the electronic properties of the ring, potentially making it more susceptible to certain types of substitution or modifying its biological activity and pharmacokinetic profile.[1]

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it a valuable starting point for the development of therapeutic agents.

-

Privileged Scaffold: The pyrimidine core is a well-established pharmacophore that can form hydrogen bonds and engage in π-stacking interactions with biological targets.[2] Its incorporation into drug candidates often improves pharmacokinetic properties.[2]

-

Hydrogen Bonding: The secondary alcohol group is a key pharmacophoric feature. It can act as both a hydrogen bond donor (via the -OH proton) and a hydrogen bond acceptor (via the oxygen lone pairs). This duality is critical for anchoring a molecule within the active site of enzymes, such as protein kinases, which are common targets in oncology.[12]

-

Synthetic Handle for SAR: The hydroxyl group serves as a convenient attachment point for diversification. By converting it into esters, ethers, or other functional groups, chemists can systematically probe the structure-activity relationship (SAR) of a compound series to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[13]

-

Bioisosteric Replacement: The pyrimidine ring itself can act as a bioisostere for a phenyl ring, offering improved solubility and metabolic stability while maintaining key binding interactions.[2]

Conclusion

This compound is more than a simple heterocyclic alcohol; it is a strategic building block for modern chemical synthesis and drug discovery. Its reactivity is characterized by the versatile secondary alcohol, which allows for a wide range of functional group interconversions, and the electron-deficient pyrimidine ring, which provides a stable and pharmacologically relevant core. A thorough understanding of its chemical properties and reactivity empowers researchers to design and execute efficient synthetic routes toward novel compounds with significant potential in medicinal chemistry and materials science.

References

- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Journal of the American Chemical Society.

- Oxidation reaction of 2-substituted pyrimidine at the nitrogen. ResearchGate.

- Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class.

- Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. CCS Chemistry.

- 1-(Pyrimidin-2-yl)ethanol. Synblock.

- 1-(Pyrimidin-2-yl)ethan-1-one | 53342-27-1. Sigma-Aldrich.

- This compound [P96095]. ChemUniverse.

- Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Taylor & Francis Online.

- Method of selective esterification. Google Patents.

- Recent Advances in Pyrimidine-Based Drugs. PubMed Central.

- Esterification of pyridine carboxylic acids. Google Patents.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.

-

Esterification/condensation reactions of alcohols and carboxylic acids (SL). YouTube. Available at: [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]

- Comparative Reactivity Analysis: 1-(Furan-2-yl)ethanol Versus Other Furan-Based Alcohols. Benchchem.

- Substituted Pyridopyrimidinones: Oxidation of 2-Hydroxypyrido [1,2-a]Pyrimidin-4(H)-One. ResearchGate.

-

Discovery of a Potent, Selective, Orally Bioavailable, and Efficacious Novel 2-(Pyrazol-4-ylamino)-pyrimidine Inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R). PubMed. Available at: [Link]

-

Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PubMed Central. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 53342-30-6 | 1-(Pyrimidin-2-yl)ethanol - Synblock [synblock.com]

- 6. chemuniverse.com [chemuniverse.com]

- 7. 1-(Pyrimidin-2-yl)ethan-1-one | 53342-27-1 [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 12. Discovery of a Potent, Selective, Orally Bioavailable, and Efficacious Novel 2-(Pyrazol-4-ylamino)-pyrimidine Inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

A Comprehensive Technical Guide to the Synthesis of Chiral 1-(Pyrimidin-2-yl)ethan-1-ol

Abstract

Chiral 1-(pyrimidin-2-yl)ethan-1-ol is a crucial chiral building block in the pharmaceutical industry, forming the stereogenic core of numerous therapeutic agents. The precise stereochemistry of this alcohol is often paramount to the biological activity and safety profile of the final active pharmaceutical ingredient (API). This in-depth guide provides a technical overview of the most effective and scalable methods for synthesizing enantiomerically pure (R)- and (S)-1-(pyrimidin-2-yl)ethan-1-ol. We will explore the mechanistic details, practical protocols, and comparative advantages of two primary strategies: the asymmetric reduction of 2-acetylpyrimidine and the enzymatic kinetic resolution of the racemic alcohol. This document is intended for researchers, chemists, and drug development professionals seeking to implement robust and efficient synthetic routes to this high-value intermediate.

Introduction: The Strategic Importance of Chiral Pyrimidine Alcohols

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, present in a wide range of drugs, from antivirals to oncology therapeutics.[1][2] When a chiral center is introduced, as in this compound, the molecule's three-dimensional structure becomes a critical determinant of its pharmacological properties. The differential interaction of enantiomers with chiral biological targets like enzymes and receptors is a well-established principle in drug design.[3] One enantiomer may elicit the desired therapeutic response, while the other could be inactive or even responsible for adverse effects. Therefore, the development of stereoselective synthetic methods is not an academic pursuit but a regulatory and clinical necessity.[3] This guide focuses on providing the technical foundation to produce single-enantiomer this compound with high fidelity.

Strategy I: Asymmetric Reduction of 2-Acetylpyrimidine

The most direct and atom-economical approach to chiral this compound is the enantioselective reduction of the prochiral ketone, 2-acetylpyrimidine. This strategy transforms an achiral starting material directly into a chiral product, with a theoretical maximum yield of 100%. Transition metal-catalyzed asymmetric transfer hydrogenation (ATH) is a leading technology in this area.[4]

Mechanistic Principles of Asymmetric Transfer Hydrogenation (ATH)

ATH involves the use of a chiral catalyst, typically based on Ruthenium or Iridium, to facilitate the transfer of a hydride from a simple hydrogen donor (e.g., formic acid or isopropanol) to the ketone. The key to enantioselectivity is the chiral ligand coordinated to the metal center. This ligand creates a chiral environment around the metal, forcing the hydride transfer to occur preferentially on one of the two prochiral faces of the carbonyl group.

The catalytic cycle, illustrated below, generally involves the formation of a chiral metal-hydride species. The ketone coordinates to this complex, and the hydride is delivered in a stereochemically defined manner via a six-membered ring transition state. The resulting alcohol dissociates, and the catalyst is regenerated by the hydrogen donor.

Caption: Catalytic cycle for Asymmetric Transfer Hydrogenation (ATH).

Field-Proven Protocol: Ru-Catalyzed ATH

This protocol provides a robust method for the synthesis of (R)-1-(pyrimidin-2-yl)ethan-1-ol. Using the (S,S) version of the ligand will yield the (S)-alcohol.

Materials:

-

2-Acetylpyrimidine

-

[RuCl₂(p-cymene)]₂

-

(R,R)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)

-

Formic acid (HCOOH)

-

Triethylamine (NEt₃), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

Experimental Procedure:

-

Catalyst Activation: In a dry Schlenk flask under an argon atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 eq) and (R,R)-TsDPEN (0.01 eq). Add anhydrous DCM and stir the resulting orange solution at room temperature for 20-30 minutes.

-

Reaction Mixture: In a separate flask, prepare a 5:2 (v/v) azeotropic mixture of formic acid and triethylamine.

-

Substrate Addition: Dissolve 2-acetylpyrimidine (1.0 eq) in the formic acid/triethylamine mixture.

-

Reaction Initiation: Transfer the activated catalyst solution to the substrate mixture via cannula.

-

Incubation: Stir the reaction mixture at 30 °C. Monitor the reaction progress by chiral HPLC or TLC until full conversion of the starting material is observed (typically 12-24 hours).

-

Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until CO₂ evolution ceases. Extract the aqueous phase three times with DCM.

-

Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure chiral alcohol.

-

Analysis: Confirm the enantiomeric excess (e.e.) of the final product using a suitable chiral HPLC column (e.g., Chiralcel OD-H).

Strategy II: Enzymatic Kinetic Resolution (EKR)

Kinetic resolution is an alternative powerful strategy that starts from the racemic alcohol. It employs an enzyme, typically a lipase, to selectively acylate one enantiomer, leaving the other enantiomer unreacted.[5] This method is renowned for its exceptional enantioselectivity (often >99% e.e.) and mild, environmentally friendly reaction conditions. The primary drawback is the theoretical maximum yield of 50% for a single enantiomer.

The Principle of Lipase-Catalyzed Resolution

Lipases are highly stereoselective enzymes that catalyze the formation of esters. When presented with a racemic mixture of this compound and an acyl donor (e.g., vinyl acetate), the enzyme's chiral active site will preferentially bind and acylate one enantiomer much faster than the other. For example, Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, typically acylates the (R)-alcohol to form (R)-acetate, leaving the (S)-alcohol untouched.[6][7] The resulting mixture of the (S)-alcohol and the (R)-acetate can be easily separated by chromatography due to their different polarities.

Caption: General workflow for Enzymatic Kinetic Resolution (EKR).

Field-Proven Protocol: Lipase-Catalyzed EKR

This protocol describes the resolution of racemic this compound using immobilized lipase.

Materials:

-

Racemic this compound (prepared by reduction of 2-acetylpyrimidine with NaBH₄)

-

Immobilized Candida antarctica Lipase B (Novozym 435)

-

Vinyl acetate (acyl donor)

-

Methyl tert-butyl ether (MTBE), anhydrous

-

Molecular sieves, 4Å (optional, to ensure anhydrous conditions)

Experimental Procedure:

-

Reaction Setup: In a flask, dissolve racemic this compound (1.0 eq) in anhydrous MTBE. Add vinyl acetate (0.6 eq).

-

Enzyme Addition: Add Novozym 435 (typically 20-50 mg per mmol of alcohol).

-

Incubation: Seal the flask and place it in an orbital shaker at a constant temperature (e.g., 40 °C).

-

Monitoring: The reaction progress must be carefully monitored by chiral HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the e.e. of both the remaining alcohol and the formed ester.

-

Work-up: When ~50% conversion is reached, filter off the immobilized enzyme beads. The enzyme can be washed with fresh solvent and reused for subsequent batches.[6]

-

Purification: Concentrate the filtrate under reduced pressure. Separate the unreacted (S)-alcohol from the (R)-acetate by silica gel column chromatography.

-

Hydrolysis (Optional): If the (R)-alcohol is the desired product, the purified (R)-acetate fraction can be dissolved in methanol, treated with a catalytic amount of potassium carbonate (K₂CO₃), and stirred at room temperature until deacetylation is complete. Standard aqueous work-up and purification will yield the pure (R)-alcohol.

Method Comparison and Selection

The choice between asymmetric reduction and enzymatic resolution depends on project-specific goals, including scale, cost, and desired enantiomer.

| Feature | Asymmetric Transfer Hydrogenation (ATH) | Enzymatic Kinetic Resolution (EKR) |

| Starting Material | Prochiral Ketone (2-Acetylpyrimidine) | Racemic Alcohol |

| Theoretical Max. Yield | 100% | 50% (for each enantiomer) |

| Key Reagent | Chiral Ruthenium/Iridium Catalyst | Lipase (e.g., Novozym 435) |

| Enantioselectivity | Good to Excellent (90-99% e.e.) | Typically Excellent (>99% e.e.) |

| Process Conditions | Anhydrous, inert atmosphere | Mild, tolerant to various solvents |

| Atom Economy | High | Moderate (due to 50% yield limit) |

| Scalability | Well-established for large-scale synthesis | Excellent, especially with immobilized enzymes |

| Best For | Direct, high-throughput synthesis of one enantiomer. | Achieving the highest possible enantiopurity. |

Conclusion

The synthesis of enantiomerically pure this compound is readily achievable through well-established, reliable, and scalable methodologies. Asymmetric transfer hydrogenation offers a highly efficient and direct route from the corresponding ketone, maximizing atom economy and throughput. In parallel, enzymatic kinetic resolution provides an unparalleled level of enantiopurity, operating under mild and green conditions, making it an ideal choice for applications where stereochemical fidelity is the absolute priority. By understanding the mechanistic principles and practical protocols detailed in this guide, researchers can confidently select and implement the optimal synthetic strategy to access this vital chiral building block for advanced pharmaceutical development.

References

[6] Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation. PubMed. Available at: [5] Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PubMed Central. Available at: [8] Microbial enantioselective reduction of acetylpyridine derivatives. PubMed. Available at: [9] Synthesis of Chiral Pyrimidin-2(1H)-ones from N-Carbamoyl Amino Acids. Zeitschrift für Naturforschung B. Available at: [10] Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Wiley Online Library. Available at: [11] Chiral amino alcohols derived from (S)-6-chloronicotine as catalysts for asymmetric synthesis. ResearchGate. Available at: [1] Recent Advances in Pyrimidine-Based Drugs. PubMed Central. Available at: [2] Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available at: [3] The Significance of Chirality in Drug Design and Development. PubMed Central. Available at: [12] Recent advances in catalytic asymmetric synthesis of chiral pyridine derivatives. Journal of an Unspecified Publisher. Available at: [13] Scheme 14. Enzymatic kinetic resolution of the racemic alcohol... ResearchGate. Available at: [14] Efficient chemoenzymatic dynamic kinetic resolution of 1-heteroaryl ethanols. PubMed. Available at: [15] Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. Royal Society of Chemistry. Available at: _ [16] Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. Chinese Chemical Society. Available at: [17] Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. PubMed Central. Available at: [18] The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. MDPI. Available at: [4] Enantioselective reduction of ketones. Wikipedia. Available at: [7] ChemInform Abstract: Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2′-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation. ResearchGate. Available at:

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 5. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Microbial enantioselective reduction of acetylpyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. znaturforsch.com [znaturforsch.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. soc.chim.it [soc.chim.it]

- 13. researchgate.net [researchgate.net]

- 14. Efficient chemoenzymatic dynamic kinetic resolution of 1-heteroaryl ethanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]

- 17. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

A Technical Guide to 1-(Pyrimidin-2-YL)ethan-1-OL (CAS: 53342-30-6): A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. As a privileged scaffold, its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1] This significance stems from the pyrimidine ring's ability to engage in various biological interactions, such as hydrogen bonding and pi-stacking, effectively mimicking endogenous nucleobases to modulate the function of enzymes and receptors.[1] Within this vital class of compounds, 1-(Pyrimidin-2-YL)ethan-1-OL emerges as a versatile and strategically important building block for the synthesis of complex pharmaceutical molecules. Its unique combination of a pyrimidine core and a reactive hydroxyl group makes it an ideal starting point for the elaboration of diverse molecular architectures. This guide provides an in-depth technical overview of this compound, covering its chemical properties, a validated synthesis protocol, comprehensive analytical characterization, and its applications in the landscape of drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 53342-30-6 | [2] |

| Molecular Formula | C₆H₈N₂O | [2] |

| Molecular Weight | 124.14 g/mol | [3] |

| Appearance | Expected to be a solid or oil | - |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO | - |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

Synthesis of this compound: A Validated Protocol

The most direct and efficient synthetic route to this compound is the reduction of the corresponding ketone, 1-(pyrimidin-2-yl)ethan-1-one (CAS: 53342-27-1). This transformation is a standard procedure in organic synthesis, typically employing a mild reducing agent such as sodium borohydride (NaBH₄).

Experimental Protocol: Reduction of 1-(Pyrimidin-2-yl)ethan-1-one

Materials:

-

1-(Pyrimidin-2-yl)ethan-1-one (1.0 eq)

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Deionized water

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1-(Pyrimidin-2-yl)ethan-1-one in methanol to a concentration of approximately 0.2 M.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic reaction upon addition of the reducing agent.

-

Reduction: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. The slow addition helps to manage the reaction rate and prevent excessive foaming.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Carefully quench the reaction by the slow addition of deionized water to decompose any unreacted sodium borohydride.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous layer, add dichloromethane and transfer to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

-

Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to yield the crude product, this compound.

-

Purification (if necessary): If required, the crude product can be purified by column chromatography on silica gel.

Caption: Applications of this compound in medicinal chemistry.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not readily available, the following guidelines are recommended based on the safety information for its precursor, 1-(pyrimidin-2-yl)ethan-1-one, and other similar heterocyclic compounds.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Hazard Statements for the Precursor, 1-(Pyrimidin-2-yl)ethan-1-one:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

It is reasonable to assume that this compound may have a similar hazard profile.

Conclusion

This compound stands out as a highly valuable and versatile building block in the arsenal of the medicinal chemist. Its straightforward synthesis from commercially available starting materials, coupled with the reactivity of its hydroxyl group and the inherent biological relevance of the pyrimidine core, makes it an attractive scaffold for the development of novel therapeutics. This guide has provided a comprehensive technical overview to aid researchers and drug development professionals in harnessing the full potential of this important synthetic intermediate.

References

- Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Deriv

-

[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001368). Human Metabolome Database. (URL: [Link])

-

2-(Pyrimidin-2-yl)ethan-1-ol - PubChem. National Center for Biotechnology Information. (URL: [Link])

-

(1R)-1-(pyridin-2-yl)ethan-1-ol - PubChem. National Center for Biotechnology Information. (URL: [Link])

-

1-(Pyrazin-2-yl)ethan-1-ol - PubChem. National Center for Biotechnology Information. (URL: [Link])

-

NOTE Synthesis and Characterization of Some Pyrimidinone Derivatives. ResearchGate. (URL: [Link])

-

Synthesis and molecular structure of 1-(Pyrimidin-2-yl)-2-(4-aryl-1,3- thiazol-2-yl)hydrazines. SpringerLink. (URL: [Link])

-

(PDF) SYNTHESIS, CHARACTERIZATION PYRIMIDINE. ResearchGate. (URL: [Link])

- US8329692B2 - Pyrimidinyl pyridazinone derivatives - Google P

-

1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. ResearchGate. (URL: [Link])

- WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl)

-

Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds. Journal of Al-Nahrain University. (URL: [Link])

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. (URL: [Link])

-

Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154. EPO. (URL: [Link])

-

1-(Pyrimidin-5-yl)ethan-1-one - PubChem. National Center for Biotechnology Information. (URL: [Link])

-

Chapter 13 – IR spectroscopy & Mass Spectrometry: Part 1 of 2. YouTube. (URL: [Link])

-

Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription. PubMed. (URL: [Link])

-

3-pyrimidin-4-yl-oxazolidin-2-ones as inhibitors of mutant IDH - Patent US-10112931-B2. PubChem. (URL: [Link])

- A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Inform

-

Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ScienceDirect. (URL: [Link])

Sources

- 1. Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-(pyrimidin-2-yl)ethan-1-one | CymitQuimica [cymitquimica.com]

- 3. 1-(Pyrazin-2-yl)ethan-1-ol | C6H8N2O | CID 573013 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(Pyrimidin-2-YL)ethan-1-OL: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, and potential applications of 1-(Pyrimidin-2-YL)ethan-1-OL (CAS No. 53342-30-6). As a member of the pyrimidine family—a scaffold of significant interest in medicinal chemistry—this molecule presents a unique combination of structural features that warrant detailed investigation. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this compound and a framework for its further exploration and utilization. While experimental data for this specific molecule is limited, this guide consolidates available information with well-founded predictions based on analogous structures and computational models.

Introduction

The pyrimidine nucleus is a cornerstone in the architecture of a vast array of biologically active molecules, including nucleobases and numerous pharmaceuticals.[1][2][3][4] The introduction of a chiral secondary alcohol moiety at the 2-position of the pyrimidine ring, as seen in this compound, offers a potential vector for stereospecific interactions with biological targets. This structural feature, coupled with the inherent electronic properties of the pyrimidine ring, makes it a compelling candidate for investigation in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[5][6][7][8] This guide aims to provide a detailed technical resource for researchers interested in this promising chemical entity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Due to a lack of extensive experimental data for this compound, the following table includes both known information and predicted values derived from computational models and comparison with analogous structures.[9][10][11][12]

| Property | Value (Experimental/Predicted) | Source/Method |

| CAS Number | 53342-30-6 | Chemical Abstracts Service |

| Molecular Formula | C₆H₈N₂O | Confirmed |

| Molecular Weight | 124.14 g/mol | Confirmed |

| Physical State | Liquid | Vendor Information[5] |

| Melting Point | Predicted: < 25 °C | Based on liquid state at room temperature |

| Boiling Point | Predicted: ~220-240 °C | In silico prediction[10][11] |

| Water Solubility | Predicted: Moderately Soluble | Presence of polar functional groups (hydroxyl, pyrimidine nitrogens) capable of hydrogen bonding. |

| pKa (acidic) | Predicted: ~13-14 | Typical pKa for a secondary alcohol. |

| pKa (basic) | Predicted: ~1-2 | Typical pKa for a pyrimidine nitrogen. |

| logP | Predicted: ~0.5-1.0 | In silico prediction[10][11] |

Synthesis and Purification

The most direct and logical synthetic route to this compound is the reduction of the corresponding ketone, 2-acetylpyrimidine. This transformation can be efficiently achieved using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.

Rationale for Synthetic Approach

The choice of sodium borohydride is predicated on its chemoselectivity. It readily reduces aldehydes and ketones without affecting the aromatic pyrimidine ring, unlike more potent reducing agents such as lithium aluminum hydride (LiAlH₄). The use of an alcoholic solvent, typically methanol or ethanol, is advantageous as it effectively solubilizes both the substrate and the reducing agent, and the protonated solvent serves to quench the intermediate alkoxide.

Experimental Protocol: Reduction of 2-Acetylpyrimidine

Materials:

-

2-Acetylpyrimidine

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-acetylpyrimidine (1.0 eq) in anhydrous methanol (10 mL per gram of substrate) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: To the stirred, cooled solution, add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: Carefully quench the reaction by the slow, dropwise addition of deionized water at 0 °C. Concentrate the mixture in vacuo using a rotary evaporator to remove the methanol.

-

Extraction: To the resulting aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

-

Pyrimidine Protons: A doublet at approximately δ 8.7-8.9 ppm (H4, H6) and a triplet at δ 7.2-7.4 ppm (H5).

-

Methine Proton (-CHOH): A quartet at approximately δ 4.8-5.0 ppm, coupled to the methyl protons.

-

Methyl Protons (-CH₃): A doublet at approximately δ 1.4-1.6 ppm, coupled to the methine proton.

-

Hydroxyl Proton (-OH): A broad singlet, with its chemical shift dependent on concentration and solvent.

¹³C NMR Spectroscopy (Predicted)

-

Pyrimidine Carbons: Resonances in the aromatic region, with C2 expected to be the most downfield (δ ~165-170 ppm), followed by C4/C6 (δ ~157-160 ppm) and C5 (δ ~120-125 ppm).

-

Methine Carbon (-CHOH): A signal at approximately δ 65-70 ppm.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region at approximately δ 20-25 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹.

-

C-H Stretch (aromatic): Absorptions above 3000 cm⁻¹.

-

C-H Stretch (aliphatic): Absorptions below 3000 cm⁻¹.

-

C=N and C=C Stretch (pyrimidine ring): A series of sharp bands in the 1400-1600 cm⁻¹ region.

-

C-O Stretch: A strong absorption in the 1050-1150 cm⁻¹ region.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): A peak at m/z = 124.

-

Major Fragmentation Pathways:

-

Loss of a methyl radical ([M-15]⁺) to give a resonance-stabilized cation at m/z = 109.

-

Alpha-cleavage with loss of the pyrimidinyl radical to give a fragment at m/z = 45.

-

Loss of water ([M-18]⁺) to give a fragment at m/z = 106.

-

Fragmentation of the pyrimidine ring, leading to characteristic peaks.[17][18][19][20][21]

-

Reactivity and Stability

The chemical behavior of this compound is governed by the interplay of the pyrimidine ring and the secondary alcohol functionality.

-

Reactivity of the Hydroxyl Group: The secondary alcohol can undergo typical reactions such as oxidation to the corresponding ketone (2-acetylpyrimidine), esterification, and etherification. The benzylic-like nature of the alcohol (adjacent to an aromatic ring) may enhance its reactivity in certain reactions, such as those involving carbocation intermediates.[22][23][24]

-

Reactivity of the Pyrimidine Ring: The pyrimidine ring is generally electron-deficient and can be susceptible to nucleophilic aromatic substitution, particularly if activated by electron-withdrawing groups or under forcing conditions.[25][26][27][28][29] The nitrogen atoms can also act as bases and be protonated or alkylated.

-

Stability: The compound is expected to be reasonably stable under standard laboratory conditions. As a benzylic-type alcohol, it may be prone to slow air oxidation over time.[30][31] It is advisable to store the compound in a cool, dark place under an inert atmosphere.

Potential Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, with numerous approved drugs containing this heterocycle.[1][2][3][4] The introduction of a stereocenter adjacent to the pyrimidine ring in this compound provides an opportunity for developing enantiomerically pure drug candidates with improved target selectivity and reduced off-target effects.

Potential therapeutic areas for derivatives of this compound include:

-

Oncology: Many kinase inhibitors incorporate a pyrimidine core. The hydroxyl group of this compound could serve as a key hydrogen bond donor or as a point for further derivatization to enhance binding affinity and selectivity.

-

Anti-infectives: The pyrimidine ring is found in various antimicrobial and antiviral agents. Derivatives could be explored for their efficacy against a range of pathogens.

-

Anti-inflammatory Agents: Pyrimidine derivatives have been investigated as inhibitors of inflammatory mediators.[32]

-

Central Nervous System (CNS) Disorders: The ability of the pyrimidine moiety to participate in various non-covalent interactions makes it a viable scaffold for targeting CNS receptors and enzymes.

The development of quantitative structure-activity relationship (QSAR) models for pyrimidine derivatives further underscores the potential for rational design of novel therapeutic agents based on this core structure.[5][6][7][8][33]

Conclusion

This compound is a molecule of significant interest due to its combination of a medicinally important pyrimidine core and a chiral secondary alcohol. While a comprehensive experimental dataset for this compound is not yet available, this technical guide has provided a detailed overview of its known and predicted properties, a plausible synthetic route, and an analysis of its potential applications. It is hoped that this document will serve as a valuable resource for researchers and stimulate further investigation into this promising chemical entity and its derivatives for the development of novel therapeutics.

References

- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.

- 3D-QSAR and Docking Studies on Pyrimidine Derivatives as CSF-1R Inhibitors. Current Computer-Aided Drug Design.

- QSAR and QSTR study of pyrimidine derivatives to improve their therapeutic index as antileishmanial agents.

- Group-based QSAR modeling of pyrimidine derivatives for antiviral, antimalarial, and anticancer activities. World Journal of Biology Pharmacy and Health Sciences.

- QSAR and docking studies on the pyrimidine derivatives analogs with antileishmanial activity.

- QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. NIH.

- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.

- Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) - RSC Publishing. RSC Publishing.

- Order of reactivity of alcohols (Allyl, benzyl, primary, secondary and tertiary) with HX. Self-published.

- Application Notes and Protocols: Protection of Secondary Alcohols with [Benzyl(dimethyl)silyl]methanol - Benchchem. Benchchem.

- The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)

- (1R)-1-(pyridin-2-yl)ethan-1-ol. PubChem.

- Benzyl Alcohol | C6H5CH2OH. PubChem.

- In Silico Prediction of Physicochemical Properties. Semantic Scholar.

- The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe.

- Recent medicinal approaches of novel pyrimidine analogs: A review. PMC.

- Reaxys USER Manual. Elsevier.

- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI.

- In Silico Prediction of Physicochemical Properties.

- Chemistry of 2-substituted pyrimidines. Studies directed toward the synthesis of the pyrimidine moiety of bleomycin. The Journal of Organic Chemistry.

- 2-(Pyrimidin-2-yl)ethan-1-ol. PubChem.

- Reaxys. ETH Zurich.

- (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.

- Synthesis of 2-substituted pyrimidines and benzoxazoles via a visible-light-driven organocatalytic aerobic oxidation: enhancement of the reaction rate and selectivity by a base. Green Chemistry (RSC Publishing).

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.

- In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. PubMed.

- Recent Advances in Pyrimidine-Based Drugs. MDPI.

- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed.

- The Chemistry and Bio-Medicinal Significance of Pyrimidines & Condensed Pyrimidines. Bentham Science.

- In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. NIH.

- Reaxys | An expert-curated chemistry d

- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI.

- Benzylic and allylic carbocation stability order [closed]. Chemistry Stack Exchange.

- In Silico Physicochemical Parameter Predictions | Request PDF.

- Reaxys Medicinal Chemistry. Elsevier.

- Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry (RSC Publishing).

- FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Applic

- CAS SciFinder - Chemical Compound D

- Full article: Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Taylor & Francis.

- Mass Spectrometry - Fragmentation P

- 1-(Pyrazin-2-yl)ethan-1-ol. PubChem.

- 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts.

- Calculated vs . experimental IR spectrum of pyrimidine in CS 2...

- Mass Spectrometry of Alcohols. Chemistry Steps.

- KnowItAll Informatics Training - NMR Predictions. Wiley Science Solutions.

- Simul

- Identify chemical substances. CAS.

- Ethanol, 2-[(6-amino-9h-purin-2-yl)thio]-. NIST WebBook.

- 19490-92-7|1-Phenyl-1-(pyridin-2-yl)ethanol. BLDpharm.

Sources

- 1. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. researchgate.net [researchgate.net]

- 7. journalwjbphs.com [journalwjbphs.com]

- 8. researchgate.net [researchgate.net]

- 9. In Silico Prediction of Physicochemical Properties | Semantic Scholar [semanticscholar.org]

- 10. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]